molecular formula C12H21NO3 B6281424 tert-butyl 3-methyl-5-oxoazepane-1-carboxylate CAS No. 1443256-86-7

tert-butyl 3-methyl-5-oxoazepane-1-carboxylate

Cat. No.: B6281424
CAS No.: 1443256-86-7
M. Wt: 227.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-methyl-5-oxoazepane-1-carboxylate is a chemical compound with the molecular formula C11H19NO3. It belongs to the class of oxoazepanes and is widely used in scientific research and various industries. This compound is known for its unique structure, which includes a seven-membered ring with an oxo group and a tert-butyl ester group.

Preparation Methods

The synthesis of tert-butyl 3-methyl-5-oxoazepane-1-carboxylate typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-methyl-5-oxoazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Tert-butyl 3-methyl-5-oxoazepane-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-5-oxoazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 3-methyl-5-oxoazepane-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate: This compound has a similar structure but with two methyl groups at the 3-position instead of one.

    Tert-butyl 5,5-dimethyl-3-oxoazepane-1-carboxylate: This compound has a different substitution pattern on the azepane ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its reactivity and applications.

Properties

CAS No.

1443256-86-7

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.